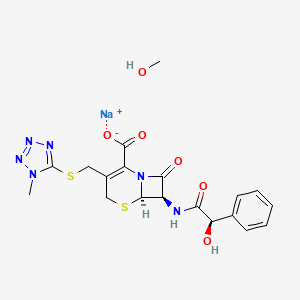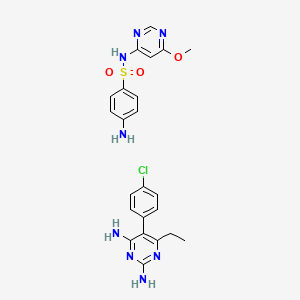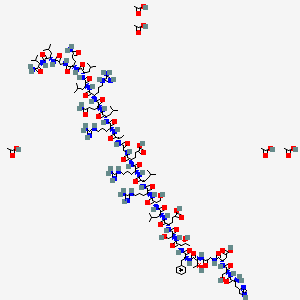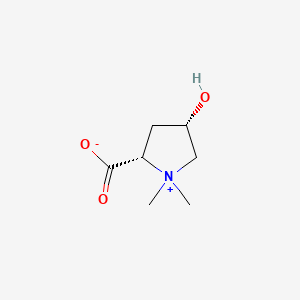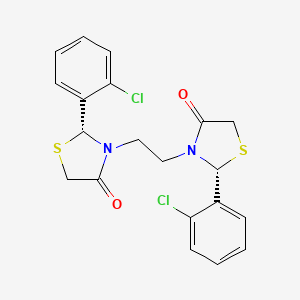
4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)- typically involves the reaction of 2-(2-chlorophenyl)thiosemicarbazide with ethylene dibromide under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol . The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is used in biological assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)- involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-chlorophenyl)-, (R,R)-**
- 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(4-chlorophenyl)-, (R,R)-**
Uniqueness
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)- is unique due to its specific substitution pattern on the chlorophenyl groups, which can influence its biological activity and chemical reactivity . This distinct structure may result in different pharmacological profiles and applications compared to its analogs .
Propiedades
Número CAS |
109858-93-7 |
|---|---|
Fórmula molecular |
C20H18Cl2N2O2S2 |
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
(2R)-2-(2-chlorophenyl)-3-[2-[(2R)-2-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18Cl2N2O2S2/c21-15-7-3-1-5-13(15)19-23(17(25)11-27-19)9-10-24-18(26)12-28-20(24)14-6-2-4-8-16(14)22/h1-8,19-20H,9-12H2/t19-,20-/m1/s1 |
Clave InChI |
UPJDLOZHHRIQRO-WOJBJXKFSA-N |
SMILES isomérico |
C1C(=O)N([C@H](S1)C2=CC=CC=C2Cl)CCN3[C@H](SCC3=O)C4=CC=CC=C4Cl |
SMILES canónico |
C1C(=O)N(C(S1)C2=CC=CC=C2Cl)CCN3C(SCC3=O)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



